molecular formula C13H25N3O4 B15297984 acetic acid, tert-butyl N-(1-carbamimidoyl-1-cyclopropylethyl)carbamate

acetic acid, tert-butyl N-(1-carbamimidoyl-1-cyclopropylethyl)carbamate

Cat. No.: B15297984
M. Wt: 287.36 g/mol
InChI Key: UWHXNHISOMFIQQ-UHFFFAOYSA-N
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Description

Acetic acid; tert-butyl N-(1-carbamimidoyl-1-cyclopropylethyl)carbamate is a compound that combines the properties of acetic acid and a carbamate derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid; tert-butyl N-(1-carbamimidoyl-1-cyclopropylethyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable acylating agent, such as acetic anhydride, under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Acetic acid; tert-butyl N-(1-carbamimidoyl-1-cyclopropylethyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Acetic acid; tert-butyl N-(1-carbamimidoyl-1-cyclopropylethyl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.

    Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.

    Medicine: Explored for its potential therapeutic applications, including as a prodrug for delivering active pharmaceutical ingredients.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of acetic acid; tert-butyl N-(1-carbamimidoyl-1-cyclopropylethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity. The cyclopropyl group may enhance the compound’s binding affinity and selectivity for its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetic acid; tert-butyl N-(1-carbamimidoyl-1-cyclopropylethyl)carbamate is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H25N3O4

Molecular Weight

287.36 g/mol

IUPAC Name

acetic acid;tert-butyl N-(1-amino-2-cyclopropyl-1-iminopropan-2-yl)carbamate

InChI

InChI=1S/C11H21N3O2.C2H4O2/c1-10(2,3)16-9(15)14-11(4,8(12)13)7-5-6-7;1-2(3)4/h7H,5-6H2,1-4H3,(H3,12,13)(H,14,15);1H3,(H,3,4)

InChI Key

UWHXNHISOMFIQQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.CC(C)(C)OC(=O)NC(C)(C1CC1)C(=N)N

Origin of Product

United States

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